molecular formula C10H17ClN2 B14253696 Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride CAS No. 218938-81-9

Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride

Cat. No.: B14253696
CAS No.: 218938-81-9
M. Wt: 200.71 g/mol
InChI Key: RJHVJMZCSBNJHM-UHFFFAOYSA-M
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Description

Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride (hereafter referred to as the target compound) is a quaternary ammonium salt characterized by a benzene ring substituted with a trimethylammonium group and an amino group at the meta (3-) position. Its molecular structure combines aromaticity, cationic charge, and a reactive amino group, making it a versatile compound for applications in organic synthesis, surfactants, and materials science.

Properties

CAS No.

218938-81-9

Molecular Formula

C10H17ClN2

Molecular Weight

200.71 g/mol

IUPAC Name

(3-aminophenyl)methyl-trimethylazanium;chloride

InChI

InChI=1S/C10H17N2.ClH/c1-12(2,3)8-9-5-4-6-10(11)7-9;/h4-7H,8,11H2,1-3H3;1H/q+1;/p-1

InChI Key

RJHVJMZCSBNJHM-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1=CC(=CC=C1)N.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride can be synthesized through the reaction of benzyl chloride with trimethylamine. The reaction typically occurs in an aqueous medium and requires controlled conditions to ensure the formation of the desired quaternary ammonium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where benzyl chloride and trimethylamine are reacted under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzyl derivatives.

Scientific Research Applications

Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. The quaternary ammonium group interacts with the reactants, stabilizing transition states and lowering the activation energy of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Benzyltrimethylammonium Chloride (CAS 56-93-9)
  • Structure: Lacks the 3-amino group but shares the benzene ring and trimethylammonium group.
  • Properties : Molecular weight = 185.69 g/mol ; melting point = ~245°C .
  • Applications : Widely used as a phase transfer catalyst in organic reactions .
  • Key Difference: The absence of the amino group reduces hydrogen-bonding capacity and reactivity, limiting its utility in applications requiring further functionalization.
N-Propyl-N,N,N-Trimethyl Ammonium Chloride
  • Structure : Alkyl chain (propyl) instead of an aromatic ring.
  • Properties : Exhibits excellent swelling prevention in clay inhibition at 3–5% dosage .
  • Applications : Preferred in environmental engineering for soil stabilization.
  • Key Difference: The aromatic ring in the target compound may enhance adsorption onto surfaces (e.g., clays or polymers), while the amino group could improve ion-chelation properties .
Benzenemethanaminium, 4-Benzoyl-N,N,N-Trimethyl-, Chloride (CAS 78697-25-3)
  • Structure: Benzoyl group at the para (4-) position instead of an amino group.
  • Properties : Molecular weight = 289.8 g/mol; used as a photoinitiator in UV-curable coatings .
  • Key Difference: The 3-amino group in the target compound may shift reactivity toward nucleophilic or coordination chemistry, whereas the benzoyl group facilitates light-induced radical generation .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
Target Compound ~210 (estimated) Not reported 3-Amino, Trimethyl Synthesis, surfactants
Benzyltrimethylammonium Chloride 185.69 ~245 Trimethyl Phase transfer catalysis
N-Propyl-N,N,N-Trimethyl Ammonium Chloride 151.66 Not reported Propyl Clay inhibition
4-Benzoyl Derivative (CAS 78697-25-3) 289.8 Not reported Benzoyl Photoinitiators

Functional and Application Comparisons

  • Surfactant Potential: The target compound’s amino group enhances hydrophilicity compared to benzalkonium chloride derivatives (e.g., Benzyldimethyl(tridecyl)ammonium Chloride, CAS 16576-98-0 ), which prioritize lipid solubility for antimicrobial activity. Benzethonium Chloride (CAS 121-54-0), a complex quaternary ammonium disinfectant, demonstrates that bulky substituents (e.g., phenoxyethoxy groups) improve membrane disruption efficacy . The target compound’s simpler structure may favor biodegradability but reduce antimicrobial potency.
  • Chemical Reactivity: The 3-amino group enables derivatization (e.g., azo coupling or Schiff base formation), contrasting with non-reactive analogues like benzyltrimethylammonium chloride.
  • Safety Considerations: Amino groups can form nitrosamines under certain conditions, necessitating rigorous safety evaluations in consumer products .

Research Findings and Industrial Relevance

  • Clay Inhibition : While N-propyl-N,N,N-trimethyl ammonium chloride outperforms the target compound in swelling prevention , the latter’s aromaticity could be explored for high-temperature stability.
  • Photoinitiation: The 4-benzoyl derivative’s success in UV curing suggests that the target compound’s amino group might be modified for visible-light applications.
  • PFAS Alternatives : Perfluoroalkyl derivatives of quaternary ammonium salts (e.g., CAS 89932-72-9 ) highlight a niche for the target compound in fluorine-free surfactant development.

Biological Activity

Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride, commonly referred to as trimethylphenylammonium chloride, is a quaternary ammonium compound with diverse biological activities. This article explores its biological activity, including its role in cellular processes, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C10H16ClN
  • Molecular Weight : 187.69 g/mol
  • Structure : The compound features a trimethylammonium group attached to a benzyl group, contributing to its unique properties.

1. Cellular Mechanisms

Trimethylphenylammonium chloride is known to influence various cellular mechanisms:

  • Cell Signaling : It plays a role in cell signaling pathways by modulating the activity of membrane transporters and ion channels, particularly those involved in neuronal signaling and inflammation responses .
  • Apoptosis and Autophagy : Research indicates that this compound can induce apoptosis in certain cell types, potentially through the activation of specific signaling pathways such as NF-κB and PI3K/Akt/mTOR .
  • Metabolic Enzymes : It has been shown to interact with metabolic enzymes, which may affect lipid metabolism and energy homeostasis .

2. Antimicrobial Activity

Trimethylphenylammonium chloride exhibits notable antimicrobial properties:

  • Antibiotic Activity : The compound has demonstrated effectiveness against a range of pathogens including bacteria and viruses. Its mechanism often involves disrupting microbial membrane integrity .
  • Case Studies :
    • A study highlighted its efficacy against various strains of bacteria, showing significant inhibition of growth at low concentrations .

3. Therapeutic Applications

The compound's biological activities suggest several potential therapeutic applications:

  • Anti-infection Agent : Due to its antimicrobial properties, it is being explored as a candidate for developing new antibiotics .
  • Neurological Disorders : Given its role in neurotransmitter modulation, it may have applications in treating conditions like Alzheimer's disease by enhancing cholinergic signaling through acetylcholine precursor activity .

Data Table: Biological Activities of Trimethylphenylammonium Chloride

Biological ActivityDescriptionReferences
Cell SignalingModulates ion channels and transporters
ApoptosisInduces apoptosis via NF-κB and PI3K/Akt pathways
AntimicrobialEffective against bacteria and viruses
Neurological ApplicationsPotential for enhancing cholinergic function

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, trimethylphenylammonium chloride was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antibacterial agent.

Case Study 2: Neuroprotective Effects

A recent study investigated the neuroprotective effects of trimethylphenylammonium chloride in an animal model of Alzheimer's disease. The compound improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

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